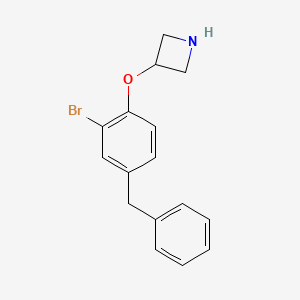![molecular formula C15H23Cl2NO B1441709 3-[4-(tert-Butyl)-2-chlorophenoxy]piperidine hydrochloride CAS No. 1220032-88-1](/img/structure/B1441709.png)
3-[4-(tert-Butyl)-2-chlorophenoxy]piperidine hydrochloride
Übersicht
Beschreibung
3-[4-(tert-Butyl)-2-chlorophenoxy]piperidine hydrochloride is a useful research compound. Its molecular formula is C15H23Cl2NO and its molecular weight is 304.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
- In the realm of medicinal chemistry, 3-[4-(tert-Butyl)-2-chlorophenoxy]piperidine hydrochloride has been a focal point in the synthesis and biological evaluation of compounds for various therapeutic purposes. For instance, studies have explored its role in the synthesis of spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones, showing potential antihypertensive activity in hypertensive rat models. These compounds were developed by condensation and deprotection processes, indicating a complex synthetic pathway and a focus on understanding structure-activity relationships (Clark et al., 1983).
- Another study highlighted the compound's role in the activation of energy expenditure in rats, suggesting its utility in understanding metabolic processes. The compound demonstrated the ability to increase energy expenditure by enhancing resting oxygen consumption and mitochondrial oxygen consumption, hinting at its potential application in metabolic studies and therapeutic interventions for metabolic disorders (Massicot et al., 1985).
Anti-acetylcholinesterase Activity
- This compound has also been instrumental in the development of compounds with anti-acetylcholinesterase (anti-AChE) activity. These derivatives have been synthesized and evaluated, showing significant potential in the treatment of conditions like dementia. The studies provide insights into how structural modifications can dramatically enhance activity, indicating the compound's role in the development of potent inhibitors for AChE (Sugimoto et al., 1990).
Anticonvulsant and Anti-Obesity Properties
- Research has also delved into the anticonvulsant properties of related compounds, emphasizing their potential in treating conditions like epilepsy. These studies underscore the compound's significance in the development of new therapeutic agents for neurological conditions (Marona et al., 1998).
- Furthermore, the compound's derivatives have been linked to anti-obesity activity, indicating its role in understanding and potentially addressing obesity. These studies highlight the compound's significance in metabolic research and the development of potential therapeutic interventions for metabolic disorders (Massicot et al., 1986).
Sigma-1 Receptor Ligands and Anti-inflammatory Activity
- The compound has also been studied for its potential as Sigma-1 (σ1) receptor ligands, with applications in treating neuropathic pain. The synthesis and biological evaluation of phenyl‐1,2,4‐oxadiazole derivatives based on the compound show promising results in suppressing formalin-induced flinching and attenuating mechanical allodynia in neuropathic rats (Cao et al., 2019).
- Additionally, the compound's role in anti-inflammatory activities has been recognized, with studies investigating the anti-inflammatory and antioxidant properties of related piperidine derivatives. These studies provide valuable insights into the compound's potential application in addressing inflammation and oxidative stress-related conditions (Tharini & Sangeetha, 2015).
Eigenschaften
IUPAC Name |
3-(4-tert-butyl-2-chlorophenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO.ClH/c1-15(2,3)11-6-7-14(13(16)9-11)18-12-5-4-8-17-10-12;/h6-7,9,12,17H,4-5,8,10H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHXVQNACKHRPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC2CCCNC2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


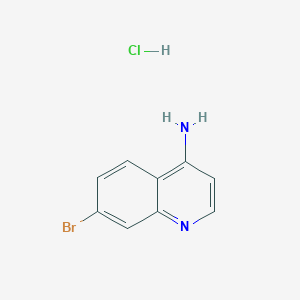
![2-[(3-Pyridinyloxy)methyl]benzoic acid](/img/structure/B1441627.png)
![2-[(6-Chloro-2-pyrazinyl)(methyl)amino]-1-ethanol](/img/structure/B1441628.png)
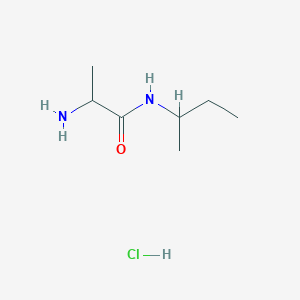
![2-[(5-Bromo-4-methyl-2-pyridinyl)(ethyl)amino]-1-ethanol](/img/structure/B1441631.png)
![3-[4-Bromo-2-(tert-butyl)phenoxy]azetidine](/img/structure/B1441635.png)
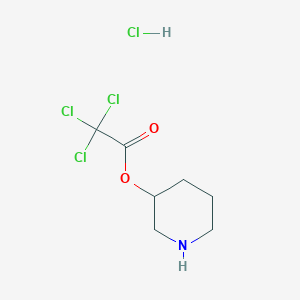
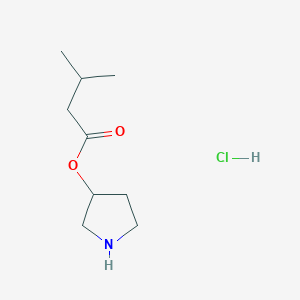
![2-[4-(5-Bromo-3-methyl-2-pyridinyl)-1-piperazinyl]-1-ethanol](/img/structure/B1441640.png)
![2-[1-(Tetrahydro-2-furanylmethyl)-3-pyrrolidinyl]-acetic acid](/img/structure/B1441641.png)



